(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid
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Overview
Description
Peptidomimetic analog 5 is a small protein-like chain designed to mimic a peptide. Peptidomimetics are compounds that emulate the structure and function of peptides but with enhanced stability and biological activity. These compounds are often used in medicinal chemistry to develop drugs that can act as receptor ligands or enzyme inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peptidomimetic analog 5 can be synthesized through various methods, including the manipulation of native peptide backbones, coupling unnatural amino acids, and isosteric substitution where amino groups are replaced with oxygen or sulfur . The synthetic process often involves solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain.
Industrial Production Methods: Industrial production of peptidomimetic analog 5 typically involves large-scale solid-phase peptide synthesis. This method is favored due to its efficiency and ability to produce high-purity compounds. The process includes the use of automated peptide synthesizers, which facilitate the rapid and accurate assembly of the peptide chain .
Chemical Reactions Analysis
Types of Reactions: Peptidomimetic analog 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its stability and biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions are modified peptidomimetic analogs with enhanced stability, bioavailability, and receptor affinity .
Scientific Research Applications
Peptidomimetic analog 5 has a wide range of applications in scientific research:
Mechanism of Action
Peptidomimetic analog 5 exerts its effects by mimicking the structure of natural peptides, allowing it to interact with specific enzymes or receptors. The compound binds to these molecular targets, modulating their activity and influencing various biological pathways . This mechanism is crucial for its therapeutic applications, as it can inhibit or activate specific proteins involved in disease processes .
Comparison with Similar Compounds
Beta-peptides: These compounds have a backbone extended by one carbon atom compared to natural peptides.
Uniqueness of Peptidomimetic Analog 5: Peptidomimetic analog 5 stands out due to its enhanced stability and biological activity compared to traditional peptides. Its unique structure allows for better receptor affinity and selectivity, making it a valuable tool in drug discovery and development .
Properties
Molecular Formula |
C23H26N3O8P |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(4-cyanobenzoyl)amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H26N3O8P/c1-14(2)11-20(23(29)30)26-22(28)19(25-21(27)17-7-3-16(13-24)4-8-17)12-15-5-9-18(10-6-15)34-35(31,32)33/h3-10,14,19-20H,11-12H2,1-2H3,(H,25,27)(H,26,28)(H,29,30)(H2,31,32,33)/t19-,20-/m0/s1 |
InChI Key |
HXSAWUQKNZJUNW-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2=CC=C(C=C2)C#N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2=CC=C(C=C2)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ISS610; ISS-610; ISS 610. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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